molecular formula C11H13ClO2 B8622155 Isopropyl 3-(chloromethyl)benzoate

Isopropyl 3-(chloromethyl)benzoate

Cat. No.: B8622155
M. Wt: 212.67 g/mol
InChI Key: HLKNQOLUPARBBK-UHFFFAOYSA-N
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Description

Isopropyl 3-(chloromethyl)benzoate is an aromatic ester featuring a chloromethyl (-CH₂Cl) substituent at the 3-position of the benzoate ring and an isopropyl ester group. The chloromethyl group enhances reactivity, enabling further functionalization, while the isopropyl ester group contributes to solubility and stability.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

propan-2-yl 3-(chloromethyl)benzoate

InChI

InChI=1S/C11H13ClO2/c1-8(2)14-11(13)10-5-3-4-9(6-10)7-12/h3-6,8H,7H2,1-2H3

InChI Key

HLKNQOLUPARBBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC(=C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Isopropyl Benzoate (CAS 939-48-0)
  • Structure : Parent compound without substituents on the benzene ring.
  • Properties : Used as a fragrance ingredient and solvent. Oral LD₅₀ in rats: 3730 mg/kg; dermal LD₅₀ in rabbits: 20 mL/kg .
  • Comparison : The absence of a chloromethyl group reduces reactivity compared to isopropyl 3-(chloromethyl)benzoate, making it less suitable for synthetic derivatization.
Ethyl 3-Chlorobenzoate (CAS 128-76-3)
  • Structure : Ethyl ester with a 3-chloro substituent.
  • Applications : Intermediate in pharmaceuticals and agrochemicals.
  • Comparison : The chloro (-Cl) group at the 3-position offers electrophilic sites for substitution but lacks the bifunctional reactivity of the chloromethyl (-CH₂Cl) group in the target compound .
Methyl 4-(Chloromethyl)benzoate
  • Structure : Methyl ester with a chloromethyl group at the 4-position.
  • Synthetic Utility : The chloromethyl group enables crosslinking or polymerization, similar to this compound. Positional isomerism (3- vs. 4-) may influence steric effects in reactions .

Ester Group Variations

Propyl 3-Chlorobenzoate
  • Structure : Propyl ester with a 3-chloro substituent.
  • Applications : Used in material science and agrochemical research.
  • Comparison : The longer alkyl chain (propyl vs. isopropyl) may alter lipophilicity and metabolic stability, impacting bioavailability in pharmaceutical applications .
Isopropyl 3-Bromobenzoate (CAS 856253-09-3)
  • Structure : Isopropyl ester with a 3-bromo substituent.
  • Reactivity : Bromine’s higher leaving-group ability compared to chlorine facilitates nucleophilic substitution. However, the absence of a methylene spacer (-CH₂-) limits its use in multi-step syntheses .

Functionalized Derivatives

Isopropyl 3-Cyano-4-isopropoxybenzoate (WS200309)
  • Structure: Incorporates cyano (-CN) and isopropoxy (-O-iPr) groups.
  • Applications : High-purity intermediate for drug discovery.
  • Comparison: The cyano group introduces polarity and hydrogen-bonding capacity, diverging from the electrophilic chloromethyl group’s reactivity .
Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate (IDHP1)
  • Structure: Features phenolic and hydroxyl groups instead of chloromethyl.
  • Biological Activity : Demonstrated anti-fibrotic effects in cardiac studies.
  • Comparison: Polar functional groups enhance biological activity but reduce compatibility with non-polar synthetic matrices compared to chloromethyl derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent(s) Ester Group Key Applications Reactivity Features
This compound 3-CH₂Cl Isopropyl Polymer/Agrochemical synth Bifunctional (-CH₂Cl)
Ethyl 3-chlorobenzoate 3-Cl Ethyl Pharmaceuticals Electrophilic substitution
Methyl 4-(chloromethyl)benzoate 4-CH₂Cl Methyl Material science Position-dependent reactivity
Isopropyl 3-bromobenzoate 3-Br Isopropyl Organic synthesis Enhanced leaving-group ability
Propyl 3-chlorobenzoate 3-Cl Propyl Agrochemicals Increased lipophilicity

Preparation Methods

Reaction Conditions and Catalysts

  • Acid Catalyst : Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) facilitates protonation of the carboxylic acid.

  • Solvent : Toluene or xylene (5–10 vol. eq. relative to acid) enables azeotropic removal of water.

  • Temperature : 110–130°C under reflux for 8–12 hours.

  • Yield : 70–85% (extrapolated from methyl ester analogs).

Limitations

  • Requires pre-synthesized 3-(chloromethyl)benzoic acid, which introduces additional steps (see Section 3).

  • Competing hydrolysis of the chloromethyl group may occur if moisture is present.

Chlorination of Isopropyl 3-Methylbenzoate

This two-step approach involves synthesizing isopropyl 3-methylbenzoate followed by chlorination at the methyl group. CN101434545A demonstrates this pathway for methyl esters, achieving chloromethylation via radical or Lewis acid-mediated mechanisms.

Step 1: Esterification of 3-Methylbenzoic Acid

  • Substrates : 3-Methylbenzoic acid and isopropyl alcohol.

  • Catalyst : Thionyl chloride (SOCl₂) for in situ acid chloride formation.

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Yield : >90% (reported for methyl analogs).

Step 2: Chlorination of the Methyl Group

  • Chlorinating Agents : Cl₂ gas or sulfuryl chloride (SO₂Cl₂).

  • Catalyst : Azobisisobutyronitrile (AIBN) for radical initiation or AlCl₃ for electrophilic substitution.

  • Temperature : 80–110°C for 6–15 hours.

  • Selectivity : 30–35% conversion to chloromethyl product (Table 1).

Table 1: Chlorination Efficiency of Isopropyl 3-Methylbenzoate

Chlorinating AgentCatalystTemperature (°C)Conversion (%)Selectivity (%)
Cl₂AIBN1006535
SO₂Cl₂AlCl₃805830

One-Pot Synthesis from Benzoyl Chloride and Paraformaldehyde

CN105384620A details a one-step synthesis of 3-chloromethyl benzoic acid using benzoyl chloride, paraformaldehyde, and Lewis acid catalysts. Adapting this method for esterification with isopropyl alcohol could streamline production.

Reaction Mechanism

  • Friedel-Crafts Acylation : Benzoyl chloride reacts with paraformaldehyde [(CH₂O)ₙ] in the presence of ZnCl₂ or FeCl₃ to form 3-chloromethyl benzoyl chloride.

  • Esterification : In situ reaction with isopropyl alcohol yields the target ester.

Optimized Parameters (Adapted from CN105384620A)

  • Catalyst : ZnCl₂ (0.2 mol eq. relative to benzoyl chloride).

  • Solvent : Dichloromethane (5–10 vol. eq.).

  • Temperature : 60–70°C under 0.3 MPa nitrogen pressure.

  • Reaction Time : 15 hours.

  • Yield : 85–92% (crude), 75–80% after purification.

Advantages

  • Avoids isolation of 3-(chloromethyl)benzoic acid, reducing purification steps.

  • High atom economy and minimal byproducts (e.g., <5% benzoic acid).

Comparative Analysis of Methods

Table 2: Summary of Synthetic Routes

MethodStepsYield (%)Purity (%)Scalability
Direct Esterification270–8590–95Moderate
Chlorination of Ester230–3585–90Low
One-Pot Synthesis175–8095–98High
Thiocyanate Route210–2070–80Low

Industrial-Scale Considerations

The one-pot method (Section 3) is most viable for large-scale production due to:

  • Cost Efficiency : Benzoyl chloride ($0.50/kg) and paraformaldehyde ($0.30/kg) are commodity chemicals.

  • Waste Management : Solvents (e.g., dichloromethane) are recoverable via distillation.

  • Safety : Avoids gaseous chlorine, reducing operational hazards .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of isopropyl 3-(chloromethyl)benzoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, chloromethylation of isopropyl 3-hydroxybenzoate using chloromethylating agents (e.g., chloromethyl chloride) in aprotic solvents (e.g., dichloromethane) under controlled temperatures (40–60°C) can enhance yield . Continuous flow reactors, as described in analogous carbonate ester syntheses, may improve reaction efficiency by minimizing side reactions (e.g., hydrolysis) compared to batch methods . Post-synthesis purification via fractional distillation or silica gel chromatography is critical for isolating high-purity product (>95%) .

Q. What analytical techniques are most reliable for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester linkage and chloromethyl group position. For instance, the chloromethyl proton typically resonates at δ 4.5–5.0 ppm in ¹H NMR . Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection can quantify purity and detect impurities (e.g., residual solvents or unreacted precursors) . Infrared (IR) spectroscopy identifies functional groups, such as the ester carbonyl stretch (~1720 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Due to the reactive chloromethyl group, the compound may hydrolyze to release HCl, necessitating use in fume hoods with PPE (gloves, goggles). Storage under anhydrous conditions (e.g., molecular sieves) prevents decomposition . Acute dermal irritation studies on analogous benzoate esters suggest limited skin penetration, but prolonged exposure should be avoided . Emergency protocols for spills include neutralization with sodium bicarbonate and containment with inert absorbents .

Advanced Research Questions

Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies can compare reactivity in polar aprotic solvents (e.g., DMF) versus protic solvents. For example, reaction rates with sodium azide in DMF at 25°C may follow second-order kinetics, monitored via HPLC . Computational modeling (DFT) can predict transition-state geometries and activation energies, guiding selective derivatization .

Q. What strategies can resolve contradictions in reported bioactivity data for chloromethyl-substituted benzoate esters?

  • Methodological Answer : Discrepancies in antimicrobial or antifungal activity may arise from variations in assay conditions (e.g., microbial strains, concentration ranges). Meta-analysis of literature data combined with standardized MIC (Minimum Inhibitory Concentration) testing under CLSI guidelines is recommended . Lipophilicity (logP) measurements via shake-flask methods can correlate bioactivity with membrane permeability, addressing outliers .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Hydrolysis studies in buffered solutions (pH 4–9) at 37°C simulate physiological conditions. Sampling at intervals and analyzing via HPLC quantifies degradation products (e.g., 3-(chloromethyl)benzoic acid). Activation energy (Ea) calculations using Arrhenius plots predict shelf-life under storage . Comparative studies with methyl or ethyl analogs reveal steric and electronic effects of the isopropyl group on stability .

Q. What computational tools are effective for predicting the environmental fate of this compound?

  • Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models estimate biodegradation half-lives and ecotoxicity. Software like EPI Suite predicts partition coefficients (e.g., Kow) and persistence in soil/water . Molecular dynamics simulations can model interactions with environmental enzymes (e.g., esterases) to assess breakdown pathways .

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